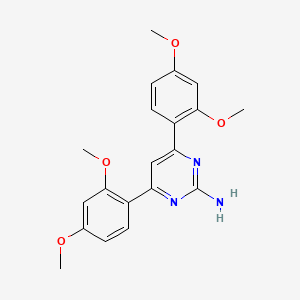

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

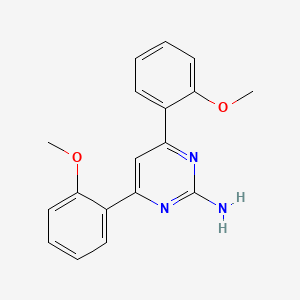

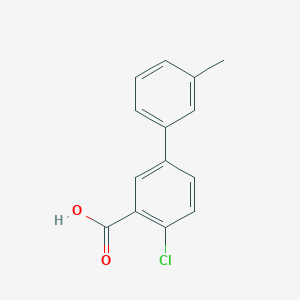

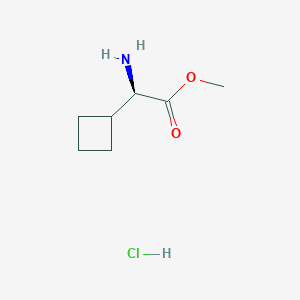

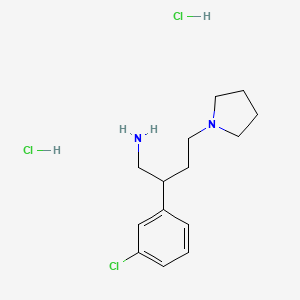

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound with the molecular formula C18H17N3O2 . It is a derivative of pyrimidin-2-amine, which is known to have various biological activities .

Synthesis Analysis

The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine and its derivatives often involves the reaction of 2-amino-4,6-dihydrazinopyrimidine with various aldehydes . For example, one synthesis involved heating a suspension of 2-amino-4,6-dihydrazinopyrimidine and biphenyl-4-carboxaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine consists of a pyrimidin-2-amine core with two methoxyphenyl groups attached at the 4 and 6 positions . The compound has a molecular weight of 307.3 g/mol .Physical And Chemical Properties Analysis

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has a molecular weight of 307.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 307.132076794 g/mol .科学研究应用

Anticancer Properties

MPA derivatives have shown promise as anticancer agents. Specifically, derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) inhibits Aurora kinase A (AURKA) activity in human colon cancer cells. It reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death. In silico docking studies reveal that derivative 12 binds well to AURKA .

Corrosion Inhibition

MPA has been identified as an effective corrosion inhibitor for oil well/tubing steel in acidic environments. Research demonstrates remarkable corrosion mitigation properties, with an efficiency of 99.5% even at low dosages.

Pharmacological Activities

Beyond anticancer effects, pyrimidine derivatives, including MPA, exhibit diverse pharmacological activities. For instance, they function as H1-antihistamines and 4-phosphodiesterase inhibitors .

Antiproliferative Activity

Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to MPA, exhibit moderate to high antiproliferative activity compared to the standard drug cisplatin .

Carbonic Anhydrase Targeting

Guanidinated anthrathiophenediones, structurally related to MPA, show antitumor characteristics by targeting transmembrane tumor-associated isozymes, such as human carbonic anhydrase IX and XII .

未来方向

作用机制

Target of Action

The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .

Mode of Action

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .

Result of Action

The result of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine a potential anticancer agent .

Action Environment

The action, efficacy, and stability of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .

属性

IUPAC Name |

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDYWGYBRQVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)